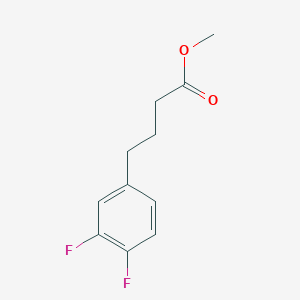

(4,4,4-Trifluoro-2-nitrobut-2-enyl)benzene

Overview

Description

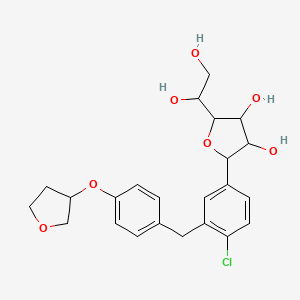

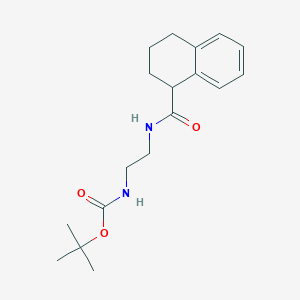

“(4,4,4-Trifluoro-2-nitrobut-2-enyl)benzene”, also known as TNB-enyl-benzene, is a highly reactive intermediate that is widely used in organic synthesis. It has a molecular weight of 231.17 g/mol .

Molecular Structure Analysis

The IUPAC name for this compound is [(2Z)-4,4,4-trifluoro-2-nitro-2-butenyl]benzene . The InChI code for this compound is 1S/C10H8F3NO2/c11-10(12,13)7-9(14(15)16)6-8-4-2-1-3-5-8/h1-5,7H,6H2/b9-7- .Physical And Chemical Properties Analysis

“(4,4,4-Trifluoro-2-nitrobut-2-enyl)benzene” is a liquid at room temperature .Scientific Research Applications

Diastereoselective Reactions and Nitroketone Synthesis

- Diastereoselective Reactions : Reactions of (E)-1,1,1-trichloro(trifluoro)-3-nitrobut-2-enes with various substrates in benzene have been studied for their ability to yield cyclic nitronates and nitroalkylated enamines. These reactions facilitate the synthesis of anti-CCl3- and syn-CF3-g-nitroketones through diastereoselective ring opening and hydrolysis, contributing to the development of nitroketone compounds with potential applications in organic synthesis (Korotaev et al., 2011).

Material Science and Polymer Research

- Fluorine-containing Polymers : The synthesis of novel fluorine-containing polyetherimide, utilizing 1,4-bis(2-trifluoromethyl-4-nitrophenoxy)benzene, showcases the application of trifluoro-nitrobutene derivatives in the development of materials with enhanced properties, such as thermal stability and chemical resistance. This research contributes to advancements in high-performance polymers for various industrial applications (Yu Xin-hai, 2010).

Molecular Sensing and Detection

- Nitroaromatic Explosives Detection : Studies have explored the use of 1,3,5-Tri(1H-benzo[d]imidazol-2-yl)benzene derivatives as fluorescent chemosensors for the detection of nitroaromatic explosives. These compounds exhibit high sensitivity and selectivity towards picric acid, highlighting their potential in security screening and environmental monitoring (Xiong et al., 2014).

Chemical Synthesis and Catalysis

- Synthesis of Hetaryl Dihydropyrrolo Isoquinolines : The reaction of 1-hetarylmethyl-3,4-dihydroisoquinolines with 1,1,1-trifluoro-3-nitrobut-2-ene has been investigated for the synthesis of 1-hetaryl-5,6-dihydropyrrolo[2,1-a]isoquinolines, including derivatives with benzocrown ether fragments. This research opens new pathways for the synthesis of complex heterocyclic compounds with potential pharmaceutical applications (Korotaev et al., 2015).

Environmental Chemistry

- Anion Effects on Gas Solubility : Research into the solubility of gases in ionic liquids containing fluorinated compounds, including benzene derivatives, provides insights into the environmental applications of such materials in gas absorption and separation technologies. This work contributes to the development of environmentally friendly solvents with high gas solubility (Anthony et al., 2005).

Safety And Hazards

properties

IUPAC Name |

(4,4,4-trifluoro-2-nitrobut-2-enyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO2/c11-10(12,13)7-9(14(15)16)6-8-4-2-1-3-5-8/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAJNVDOPPGHBBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=CC(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4,4,4-Trifluoro-2-nitrobut-2-enyl)benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

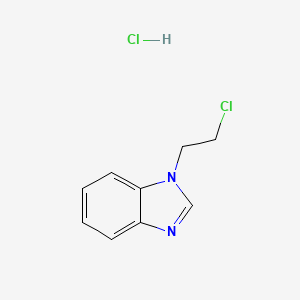

![(7R,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione dihydrochloride](/img/structure/B1432232.png)

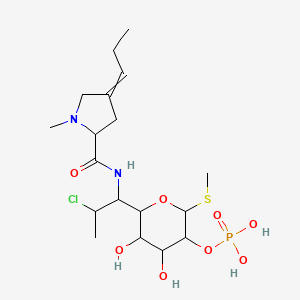

![2-Cyclopropyl-2,6-diazaspiro[3.3]heptane bistrifluoroacetate](/img/structure/B1432234.png)

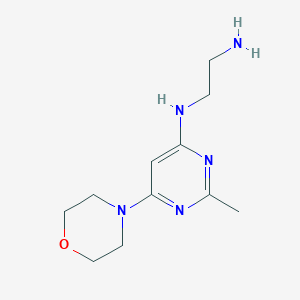

![N-(1,4,5,6-Tetrahydrocyclopenta-[d]imidazol-2-yl)guanidine sulfate](/img/structure/B1432250.png)

![1-[3-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride](/img/structure/B1432251.png)

![3-Methoxy-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1432252.png)